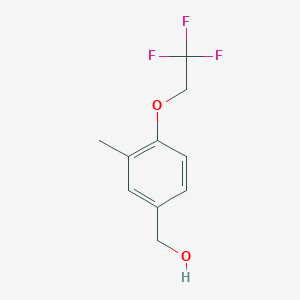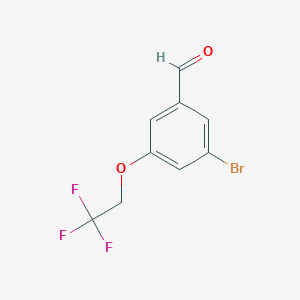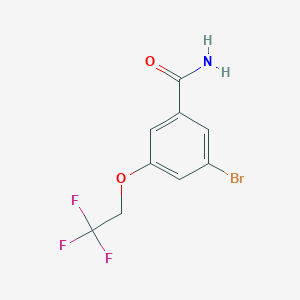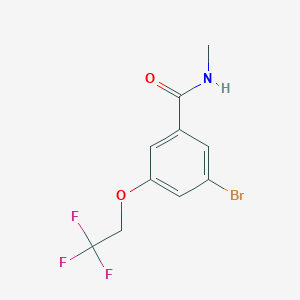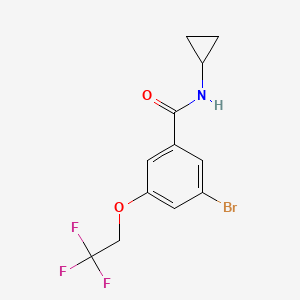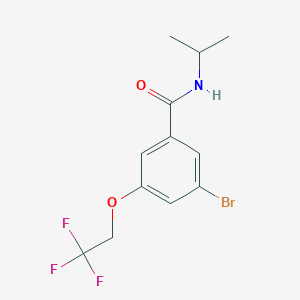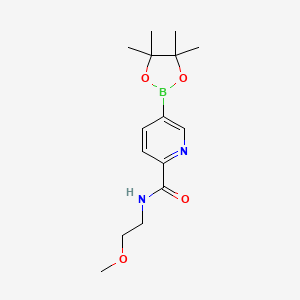![molecular formula C18H23NO2 B8158700 Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8158700.png)
Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate: is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of both a benzyl group and a vinyl group attached to the bicyclo[2.2.2]octane core makes it a versatile intermediate for further chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate typically involves the reaction of 4-vinylbicyclo[2.2.2]octan-1-amine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate can undergo oxidation reactions, particularly at the vinyl group. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts such as palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydride in anhydrous conditions, followed by the addition of an alkyl halide.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Saturated derivatives of the original compound.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine:
Industry: In materials science, the compound’s bicyclic structure can be utilized in the development of novel polymers and materials with unique properties.
作用机制
The mechanism of action for Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate largely depends on the specific chemical reactions it undergoes. The vinyl group can participate in polymerization reactions, while the benzyl carbamate moiety can undergo hydrolysis to release benzyl alcohol and the corresponding amine. These reactions are facilitated by various catalysts and reaction conditions, which influence the pathways and products formed.
相似化合物的比较
Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate:
Benzyl (4-carbamoylbicyclo[2.2.2]octan-1-yl)carbamate: The presence of a carbamoyl group provides different chemical properties and reactivity compared to the vinyl group.
Uniqueness: Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate is unique due to the presence of the vinyl group, which allows for additional chemical transformations such as polymerization and cross-linking reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
属性
IUPAC Name |
benzyl N-(4-ethenyl-1-bicyclo[2.2.2]octanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-17-8-11-18(12-9-17,13-10-17)19-16(20)21-14-15-6-4-3-5-7-15/h2-7H,1,8-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEFSRGWWDBOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
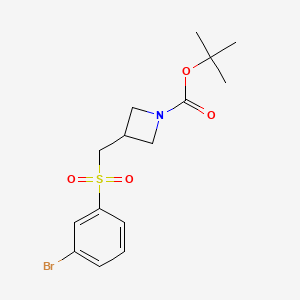

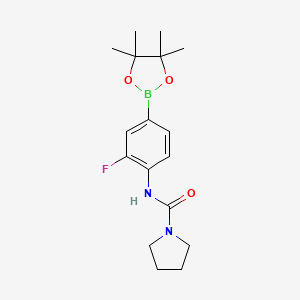
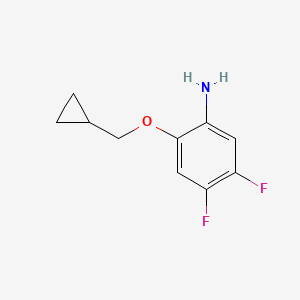
![3-[2-Fluoro-5-(trifluoromethoxy)phenoxy]azetidine;hydrochloride](/img/structure/B8158642.png)
![[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B8158645.png)
![Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8158650.png)
